1-(dichloromethyl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(dichloromethyl)-3-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a dichloromethyl group and a methoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(dichloromethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with phosphorus pentachloride (PCl5) to introduce the dichloromethyl group. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-dichloromethyl-3-methoxybenzene may involve the chlorination of 3-methoxybenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for large-scale production with relatively high yields.
Chemical Reactions Analysis
Types of Reactions: 1-(dichloromethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the dichloromethyl group can yield 3-methoxybenzyl alcohol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-(dichloromethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-dichloromethyl-3-methoxybenzene exerts its effects involves electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, directing electrophiles to the ortho and para positions. The dichloromethyl group can undergo further chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
1-Chloromethyl-3-methoxybenzene: Similar structure but with one chlorine atom.
3-Methoxybenzyl chloride: Lacks the dichloromethyl group.
3-Methoxybenzoic acid: Oxidation product of 1-dichloromethyl-3-methoxybenzene.
Uniqueness: 1-(dichloromethyl)-3-methoxybenzene is unique due to the presence of both a dichloromethyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C8H8Cl2O |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-(dichloromethyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3 |
InChI Key |
CWRQRZVUZRMXJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.